Cas no 24438-17-3 (1,3-dihydro-1,3-dimethyl-2H-Indol-2-one)

1,3-dihydro-1,3-dimethyl-2H-Indol-2-one structure
24438-17-3 structure
Product Name:1,3-dihydro-1,3-dimethyl-2H-Indol-2-one
CAS No:24438-17-3
MF:C10H11NO
MW:161.200442552567
CID:1109676
PubChem ID:11137443
Update Time:2025-04-20

1,3-dihydro-1,3-dimethyl-2H-Indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,3-dihydro-1,3-dimethyl-2H-Indol-2-one
    • 1,3-dimethyl-3H-indol-2-one
    • 1,3-DIMETHYLINDOLIN-2-ONE
    • F79796
    • SCHEMBL769455
    • dimethylindolin-2-one
    • DTXSID10456498
    • 24438-17-3
    • 1,3-dimethyl-1,3-dihydro-2H-indol-2-one
    • DB-407163
    • 2H-Indol-2-one, 1,3-dihydro-1,3-dimethyl-
    • AKOS006275763
    • SB66182
    • 1,3-dimethyl-1,3-dihydro-indol-2-one
    • Inchi: 1S/C10H11NO/c1-7-8-5-3-4-6-9(8)11(2)10(7)12/h3-7H,1-2H3
    • InChI Key: IAYYHINCXXUDAR-UHFFFAOYSA-N
    • SMILES: O=C1C(C)C2C=CC=CC=2N1C

Computed Properties

  • Exact Mass: 161.08413
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.0840 (rough estimate)
  • Melting Point: 55°C
  • Boiling Point: 287.51°C (rough estimate)
  • Refractive Index: 1.5200 (estimate)
  • PSA: 20.31

1,3-dihydro-1,3-dimethyl-2H-Indol-2-one Pricemore >>

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